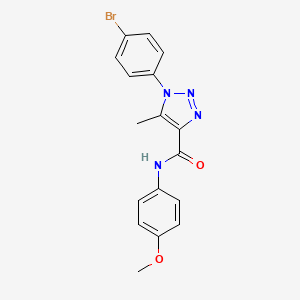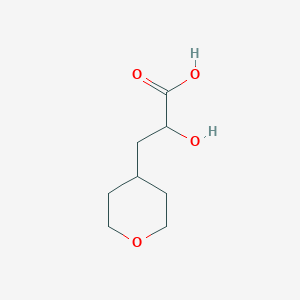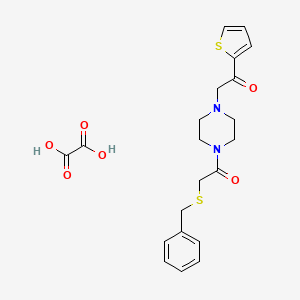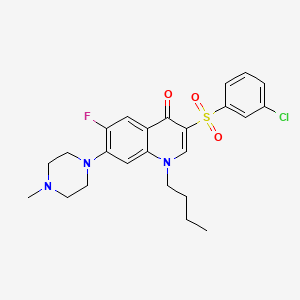![molecular formula C21H17F3N4OS B2629141 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 894023-87-1](/img/structure/B2629141.png)
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N4OS and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescent Materials
The compound exhibits remarkable photoluminescence properties. Specifically, it displays large Stokes shifts and high photoluminescence quantum yields (up to 34%) in the solid state. These characteristics make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and luminescent materials for displays and lighting systems .
Aggregation-Induced Emission (AIE)
Due to its unique structure, the compound demonstrates aggregation-induced emission (AIE) behavior. In THF/water mixtures with a significant water percentage, it forms emissive nanoaggregates. These nanoaggregates could find use in biological imaging, where AIE-based probes enhance sensitivity and reduce background noise .
Mechanofluorochromism
The introduction of bulky tert-butyl groups attached to the carbazole moiety induces significant mechanofluorochromic properties in the compound. Mechanofluorochromism refers to changes in fluorescence intensity or color upon mechanical stimuli (e.g., grinding, pressure). Applications include stress sensors, smart materials, and responsive coatings .
Medicinal Chemistry
While specific studies on this compound are limited, its thiazole-triazole core and trifluoromethyl group suggest potential bioactivity. Researchers could explore its interactions with biological targets, such as enzymes or receptors, for drug discovery purposes. Computational studies may predict binding affinities and guide further investigations .
Synthetic Methodology
The synthesis of this compound involves intricate steps, including the fusion of thiazole and triazole rings. Researchers interested in developing novel synthetic methodologies or exploring new heterocyclic scaffolds could find this compound relevant. Investigating its reactivity and derivatization pathways may lead to valuable synthetic routes .
Materials Science
Considering its thermal stability and solvatofluorochromism, the compound might be useful in materials science. Potential applications include fluorescent coatings, sensors, and imaging agents. Researchers could explore its behavior under different environmental conditions (e.g., temperature, solvent) to optimize its properties .
Propriétés
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c1-13-3-2-4-15(11-13)18-26-20-28(27-18)17(12-30-20)9-10-25-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLUIGDOPFFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2629060.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2629063.png)
![N-(4-chlorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2629064.png)



![ethyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2629070.png)

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629074.png)



